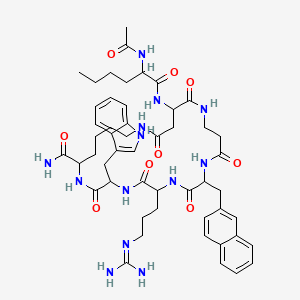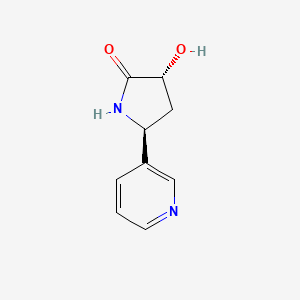
3-trans-Hydroxy Norcotinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-trans-Hydroxy Norcotinine is a metabolite of nicotine, which is primarily found in tobacco products. It is formed through the metabolic processes in the human body and is often used as a biomarker for nicotine exposure. This compound is of significant interest in the fields of toxicology and pharmacology due to its role in nicotine metabolism and its potential effects on human health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-trans-Hydroxy Norcotinine typically involves the hydroxylation of norcotinine. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantitative analysis of nicotine and its metabolites . The synthetic route involves the use of deuterium-labeled internal standards and solid phase extraction techniques to isolate and purify the compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily studied in research settings. the methodologies used in laboratories, such as LC-MS/MS, can be scaled up for industrial purposes if needed .
Analyse Des Réactions Chimiques
Types of Reactions
3-trans-Hydroxy Norcotinine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of more oxidized metabolites.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced metabolites.
Substitution: This reaction involves the replacement of one functional group with another, which can alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced metabolites of norcotinine, which can be analyzed using techniques like LC-MS/MS .
Applications De Recherche Scientifique
3-trans-Hydroxy Norcotinine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-trans-Hydroxy Norcotinine involves its interaction with nicotinic acetylcholine receptors (nAChRs) in the brain. It acts as an agonist at these receptors, leading to the stimulation of neurons and the release of neurotransmitters such as dopamine and serotonin. This interaction is crucial for understanding the addictive properties of nicotine and its effects on the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-trans-Hydroxy Norcotinine include:
Nornicotine: Another metabolite of nicotine, which is also used as a biomarker for nicotine exposure.
Anabasine: A tobacco alkaloid that is not a nicotine metabolite but is present in tobacco products.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which distinguishes it from other nicotine metabolites. This unique structure allows for its use as a specific biomarker in studies related to nicotine metabolism and exposure .
Propriétés
Formule moléculaire |
C9H10N2O2 |
|---|---|
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
(3R,5S)-3-hydroxy-5-pyridin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H10N2O2/c12-8-4-7(11-9(8)13)6-2-1-3-10-5-6/h1-3,5,7-8,12H,4H2,(H,11,13)/t7-,8+/m0/s1 |
Clé InChI |
FSKXGZNNGSEMFP-JGVFFNPUSA-N |
SMILES isomérique |
C1[C@H](NC(=O)[C@@H]1O)C2=CN=CC=C2 |
SMILES canonique |
C1C(NC(=O)C1O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)
![2,3-dihydroxybutanedioic acid;methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13401410.png)
![Platinum muriaticum [hpus]](/img/structure/B13401412.png)

![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)
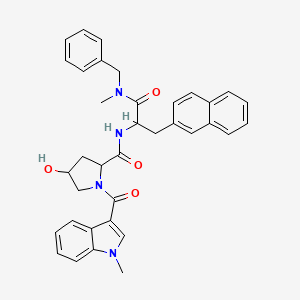
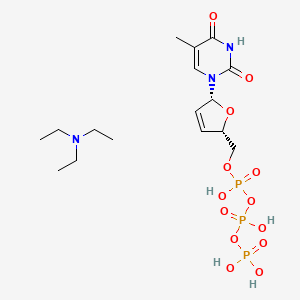
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)
![(S)-2-Amino-N-[(S)-1-[[4-(hydroxymethyl)phenyl]amino]-1-oxo-2-propyl]-3-methylbutanamide](/img/structure/B13401462.png)
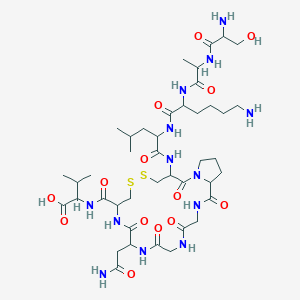
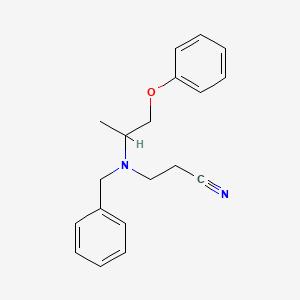
![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
